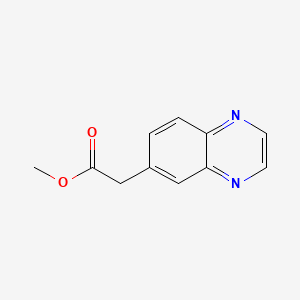

Methyl 2-(quinoxalin-6-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-quinoxalin-6-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)7-8-2-3-9-10(6-8)13-5-4-12-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVLAUVPIKMEMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=NC=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(quinoxalin-6-yl)acetate: Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(quinoxalin-6-yl)acetate is a heterocyclic compound featuring a quinoxaline core, a structure of significant interest in medicinal chemistry. While specific experimental data for this particular molecule is limited in publicly available literature, this guide provides a comprehensive overview of its computed chemical properties, predicted spectral characteristics, and the well-documented biological significance of the quinoxaline scaffold. This document aims to serve as a valuable resource for researchers and drug development professionals by contextualizing the potential of Methyl 2-(quinoxalin-6-yl)acetate through the lens of related compounds and their known interactions with key biological pathways.

Chemical Properties

Table 1: Physicochemical Properties of Methyl 2-(quinoxalin-6-yl)acetate

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| CAS Number | 1233318-23-4 | |

| IUPAC Name | methyl 2-(quinoxalin-6-yl)acetate | Chemically Derived |

| Canonical SMILES | COC(=O)CC1=CC2=C(C=C1)N=CC=N2 | Chemically Derived |

| InChI Key | DGVLAUVPIKMEMX-UHFFFAOYSA-N | Chemically Derived |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 1.5 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Topological Polar Surface Area | 54.7 Ų | [2] |

| Exact Mass | 202.074228 g/mol | [2] |

Spectroscopic Data (Predicted)

Direct experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry) for Methyl 2-(quinoxalin-6-yl)acetate is not available in the surveyed literature. However, based on the known spectra of related quinoxaline derivatives, the following characteristics can be anticipated.[3][4][5]

-

¹H NMR: The spectrum would likely show characteristic signals for the aromatic protons on the quinoxaline ring system, typically in the range of 7.5-9.0 ppm. A singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group would be expected around 4.0 ppm, and a singlet for the methyl ester (-OCH₃) protons would appear around 3.8 ppm.

-

¹³C NMR: The carbon spectrum would display signals for the aromatic carbons of the quinoxaline core in the 120-150 ppm region. The carbonyl carbon of the ester would be observed downfield, typically above 170 ppm. The methylene carbon and the methyl ester carbon would appear in the aliphatic region of the spectrum.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 202. Fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or the entire acetate moiety.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of Methyl 2-(quinoxalin-6-yl)acetate is not described in the available literature. However, general synthetic strategies for quinoxaline derivatives are well-established and typically involve the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7][8]

General Synthesis Workflow for Quinoxaline Derivatives

A plausible synthetic route could involve the reaction of a substituted benzene-1,2-diamine with a suitable keto-ester. The following diagram illustrates a generalized workflow for the synthesis and characterization of a quinoxaline derivative.

General Experimental Methodology for Characterization

-

Thin Layer Chromatography (TLC): TLC is a common technique to monitor the progress of the reaction and assess the purity of the product. A mixture of n-hexane and ethyl acetate is often used as the mobile phase for quinoxaline derivatives.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a suitable deuterated solvent like CDCl₃ or DMSO-d₆.

-

Mass Spectrometry (MS): Mass spectra can be obtained using techniques such as electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the synthesized compound.[3]

Biological Activity and Signaling Pathways

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, known to be a core component in molecules with a wide array of biological activities.[9] Derivatives of quinoxaline have been reported to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[10][11][12][13]

Potential as an ALK5 Inhibitor

Research on related quinoxalin-6-yl derivatives has indicated their potential as inhibitors of the Transforming Growth Factor-β (TGF-β) type 1 receptor kinase, also known as ALK5. The TGF-β/ALK5 signaling pathway is crucial in various cellular processes, and its dysregulation is implicated in diseases like cancer and fibrosis.[14][15] ALK5 inhibitors block the phosphorylation of SMAD proteins, thereby disrupting the signaling cascade.[14]

Potential Interaction with the NF-κB Pathway

The quinoxaline core has also been identified in compounds that target the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, immunity, and cell survival.[16][17][18] Its dysregulation is a hallmark of many inflammatory diseases and cancers.[19]

There are two main NF-κB signaling pathways: the canonical and non-canonical pathways. The canonical pathway is typically activated by pro-inflammatory cytokines and pathogens, leading to the activation of the IKK complex and subsequent degradation of IκB, releasing NF-κB dimers to translocate to the nucleus.

Conclusion

Methyl 2-(quinoxalin-6-yl)acetate represents a molecule of interest for further investigation due to its quinoxaline core, which is associated with a wide range of significant biological activities. While specific experimental data for this compound is currently sparse, this guide provides a solid foundation for researchers by summarizing its computed properties and placing it within the broader context of quinoxaline chemistry and pharmacology. The potential for this and related compounds to modulate key signaling pathways such as TGF-β/ALK5 and NF-κB highlights the importance of continued research in this area for the development of novel therapeutics. Future work should focus on the synthesis and detailed experimental characterization of Methyl 2-(quinoxalin-6-yl)acetate to fully elucidate its chemical and biological properties.

References

- 1. methyl 2-(quinoxalin-6-yl)acetate CAS#: [chemicalbook.com]

- 2. 2-(4-methyl-2-oxo-3H-quinoxalin-1-yl)acetate | C11H11N2O3- | CID 21796935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. heteroletters.org [heteroletters.org]

- 4. 2-Methylquinoxaline(7251-61-8) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Methylquinoxaline(7251-61-8) 13C NMR spectrum [chemicalbook.com]

- 6. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Methyl 2-(quinoxalin-6-yl)acetate|RUO| [benchchem.com]

- 10. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 13. mdpi.com [mdpi.com]

- 14. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 15. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. cusabio.com [cusabio.com]

An In-depth Technical Guide to Methyl 2-(quinoxalin-6-yl)acetate (CAS: 1233318-23-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(quinoxalin-6-yl)acetate is a quinoxaline derivative of interest in medicinal chemistry and drug discovery. The quinoxaline scaffold is a recurring motif in a wide array of biologically active compounds, exhibiting properties that include antiviral, antibacterial, anticancer, and anti-inflammatory activities.[1][2][3] This technical guide provides a comprehensive overview of the available information on Methyl 2-(quinoxalin-6-yl)acetate, with a focus on its synthesis, potential biological activity, and the broader context of quinoxaline derivatives as therapeutic agents.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1233318-23-4 | N/A |

| Molecular Formula | C₁₁H₁₀N₂O₂ | N/A |

| Molecular Weight | 202.21 g/mol | N/A |

| IUPAC Name | methyl 2-(quinoxalin-6-yl)acetate | N/A |

| Canonical SMILES | COC(=O)CC1=CC2=NC=CN=C2C=C1 | N/A |

| Appearance | Likely a solid at room temperature | Prediction |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Prediction |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of Methyl 2-(quinoxalin-6-yl)acetate is not explicitly described in the available scientific literature. However, based on the general synthesis of quinoxaline derivatives, a plausible synthetic route can be proposed. The most common and well-established method for quinoxaline ring formation is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Proposed Synthetic Pathway

A logical approach to synthesize Methyl 2-(quinoxalin-6-yl)acetate would involve the reaction of methyl (3,4-diaminophenyl)acetate with a suitable 1,2-dicarbonyl compound, such as glyoxylic acid methyl ester .

Caption: Proposed synthesis of Methyl 2-(quinoxalin-6-yl)acetate.

General Experimental Protocol for Quinoxaline Synthesis

The following is a generalized experimental protocol that could be adapted for the synthesis of Methyl 2-(quinoxalin-6-yl)acetate.

-

Reaction Setup: To a solution of methyl (3,4-diaminophenyl)acetate (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or a mixture thereof), add a solution of glyoxylic acid methyl ester (1-1.2 equivalents).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Note: The synthesis of the precursor, methyl (3,4-diaminophenyl)acetate, can be achieved through the reduction of methyl (3-nitro-4-aminophenyl)acetate or a related nitro-substituted precursor.[4]

Biological Activity and Potential Therapeutic Applications

While specific biological data for Methyl 2-(quinoxalin-6-yl)acetate is limited, the quinoxaline core is associated with a broad range of pharmacological activities. Notably, some commercial suppliers of this compound indicate its potential as an inhibitor of the NF-κB (Nuclear Factor-kappa B) signaling pathway .

The NF-κB Signaling Pathway and its Therapeutic Relevance

The NF-κB pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival. Dysregulation of this pathway is implicated in numerous diseases, including chronic inflammatory conditions, autoimmune disorders, and cancer. Inhibition of key kinases in this pathway, such as IκB kinase (IKK) , is a major focus of drug discovery efforts.[5]

Caption: Simplified overview of the canonical NF-κB signaling pathway.

Potential Mechanism of Action

If Methyl 2-(quinoxalin-6-yl)acetate acts as an NF-κB inhibitor, it would likely target a key component of the signaling cascade. A plausible mechanism, given the activity of other small molecule inhibitors, would be the direct inhibition of the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.

Future Directions and Research Opportunities

The lack of detailed public data on Methyl 2-(quinoxalin-6-yl)acetate presents a clear opportunity for further research. Key areas for investigation include:

-

Definitive Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, along with comprehensive characterization data (NMR, MS, elemental analysis, melting point).

-

Biological Evaluation: Systematic in vitro and in vivo studies to confirm its activity as an NF-κB inhibitor. This would involve biochemical assays to determine its effect on IKK activity and cell-based assays to measure its impact on NF-κB-dependent gene expression and downstream inflammatory responses.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related quinoxaline-6-acetic acid derivatives to understand the structural requirements for optimal activity and selectivity.

Conclusion

Methyl 2-(quinoxalin-6-yl)acetate is a molecule of interest due to its quinoxaline core, a structure renowned for its diverse biological activities. While specific experimental data for this compound is currently scarce, its potential as an NF-κB inhibitor warrants further investigation. The synthetic strategies and biological context provided in this guide offer a foundation for researchers and drug development professionals to explore the therapeutic potential of this and related compounds. Further research is essential to fully elucidate its chemical properties, biological activity, and potential as a lead compound for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. longdom.org [longdom.org]

- 4. prepchem.com [prepchem.com]

- 5. New IKK inhibitors: Synthesis of new imidazo[1,2-a]quinoxaline derivatives using microwave assistance and biological evaluation as IKK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-(quinoxalin-6-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(quinoxalin-6-yl)acetate is a heterocyclic compound featuring a quinoxaline core functionalized with a methyl acetate group at the 6-position. The quinoxaline scaffold is a prominent structural motif in medicinal chemistry, recognized for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides a comprehensive overview of the molecular structure, physicochemical properties, a plausible synthesis pathway with a detailed experimental protocol, and a discussion of the potential, yet currently underexplored, biological significance of Methyl 2-(quinoxalin-6-yl)acetate. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Molecular Structure and Identifiers

Methyl 2-(quinoxalin-6-yl)acetate is characterized by the fusion of a benzene ring and a pyrazine ring, forming the quinoxaline heterocycle. A methyl acetate substituent is attached to the 6-position of this bicyclic system.

Table 1: Molecular Identifiers and Properties

| Identifier/Property | Value | Reference |

| IUPAC Name | methyl 2-(quinoxalin-6-yl)acetate | [1] |

| CAS Number | 1233318-23-4 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 202.21 g/mol | [1][2] |

| InChI Key | DGVLAUVPIKMEMX-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC(=O)CC1=CC2=C(C=C1)N=C(C=N2) |

Physicochemical Properties

Detailed experimental physicochemical data for Methyl 2-(quinoxalin-6-yl)acetate is not extensively available in the public domain. However, computational predictions provide valuable insights into its molecular characteristics.

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 54.8 Ų | Ambeed |

| Number of Rotatable Bonds | 3 | Ambeed |

| Number of Hydrogen Bond Acceptors | 4 | Ambeed |

| Number of Hydrogen Bond Donors | 0 | Ambeed |

| Molar Refractivity | 56.3 cm³ | Ambeed |

| Storage Temperature | Room Temperature (sealed in dry conditions) | ChemicalBook |

Synthesis and Experimental Protocols

A plausible and documented synthetic route to Methyl 2-(quinoxalin-6-yl)acetate involves the esterification of its corresponding carboxylic acid precursor, 2-(quinoxalin-6-yl)acetic acid.

Synthesis of 2-(quinoxalin-6-yl)acetic acid (Precursor)

Esterification of 2-(quinoxalin-6-yl)acetic acid

The conversion of 2-(quinoxalin-6-yl)acetic acid to its methyl ester, Methyl 2-(quinoxalin-6-yl)acetate, can be achieved through several standard esterification methods. A specific protocol utilizing trimethylsilyldiazomethane has been reported.

Experimental Protocol: Methyl Esterification using Trimethylsilyldiazomethane [2]

-

Materials:

-

2-(Quinoxalin-6-yl)acetic acid

-

Toluene

-

Methanol

-

Trimethylsilyldiazomethane (2.0 M solution in hexanes)

-

-

Procedure:

-

Dissolve 2-(quinoxalin-6-yl)acetic acid (1 equivalent) in a solvent mixture of toluene and methanol (8:1 v/v).

-

To this solution, add trimethylsilyldiazomethane (2.0 M in hexanes) dropwise at room temperature.

-

Continue the addition until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

-

Remove the solvents under reduced pressure.

-

The crude product can be purified by a suitable method, such as column chromatography on silica gel, to yield pure Methyl 2-(quinoxalin-6-yl)acetate.

-

Alternative Esterification Method: Fischer Esterification

A classic alternative for methyl esterification is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction is typically heated to reflux to drive the equilibrium towards the ester product.

Biological Activity and Signaling Pathways

The specific biological activity and the signaling pathways modulated by Methyl 2-(quinoxalin-6-yl)acetate have not been extensively investigated or reported in the available scientific literature. However, the quinoxaline scaffold is a well-established "privileged structure" in medicinal chemistry, implying that its derivatives are known to interact with a variety of biological targets.

Quinoxaline-containing compounds have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer: Some quinoxaline derivatives act as inhibitors of various kinases, such as Apoptosis signal-regulating kinase 1 (ASK1) and transforming growth factor-β type I receptor (ALK5), which are implicated in cancer cell proliferation and survival.

-

Antimicrobial: The quinoxaline ring system is found in several compounds with potent antibacterial and antifungal properties.

-

Anti-inflammatory: Certain quinoxaline derivatives have been shown to possess anti-inflammatory effects.

Given that Methyl 2-(quinoxalin-6-yl)acetate contains the quinoxaline-6-yl moiety, which has been incorporated into molecules targeting ALK5, it is plausible that this compound could exhibit inhibitory activity against protein kinases involved in cell signaling pathways related to cell growth, differentiation, and apoptosis. However, without specific experimental data, this remains speculative. Further biological screening of Methyl 2-(quinoxalin-6-yl)acetate is warranted to elucidate its specific targets and mechanisms of action.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the synthesis and a hypothetical workflow for the biological evaluation of Methyl 2-(quinoxalin-6-yl)acetate.

Caption: Synthetic workflow for Methyl 2-(quinoxalin-6-yl)acetate.

Caption: Hypothetical workflow for biological evaluation.

Conclusion

Methyl 2-(quinoxalin-6-yl)acetate is a readily accessible derivative of the biologically significant quinoxaline scaffold. While specific data on its physicochemical properties and biological activities are currently limited, its structural relationship to other bioactive quinoxalines suggests its potential as a valuable building block or lead compound in drug discovery. The provided synthetic protocol offers a clear path to obtaining this compound for further investigation. This technical guide serves as a foundational resource to stimulate and support future research into the therapeutic potential of Methyl 2-(quinoxalin-6-yl)acetate and its analogs.

References

An In-Depth Technical Guide to Methyl 2-(quinoxalin-6-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 2-(quinoxalin-6-yl)acetate, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical properties, a proposed synthetic route, and explores the potential biological significance of the broader class of quinoxaline-6-acetic acid derivatives.

Chemical Identity and Properties

Methyl 2-(quinoxalin-6-yl)acetate is a quinoxaline derivative featuring a methyl acetate group at the 6-position of the quinoxaline ring. The IUPAC name for this compound is methyl 2-(quinoxalin-6-yl)acetate .

Table 1: Chemical and Physical Properties of Methyl 2-(quinoxalin-6-yl)acetate

| Property | Value | Source |

| IUPAC Name | methyl 2-(quinoxalin-6-yl)acetate | - |

| CAS Number | 1233318-23-4 | [1][2] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [2] |

| Molecular Weight | 202.21 g/mol | [2] |

| InChI Key | DGVLAUVPIKMEMX-UHFFFAOYSA-N | [1] |

Synthesis of Methyl 2-(quinoxalin-6-yl)acetate

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Step 1: Synthesis of Quinoxaline-6-acetic acid. This involves the condensation of 3,4-diaminophenylacetic acid with glyoxal.

-

Step 2: Fischer Esterification. The resulting quinoxaline-6-acetic acid is then esterified with methanol in the presence of an acid catalyst to yield methyl 2-(quinoxalin-6-yl)acetate.

Caption: Proposed two-step synthesis of methyl 2-(quinoxalin-6-yl)acetate.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Quinoxaline-6-acetic acid

-

Materials: 3,4-diaminophenylacetic acid, 40% aqueous glyoxal solution, ethanol.

-

Procedure:

-

Dissolve 3,4-diaminophenylacetic acid (1 equivalent) in a suitable solvent such as ethanol.

-

Slowly add an equimolar amount of 40% aqueous glyoxal solution to the stirred solution of the diamine.

-

The reaction mixture is then typically stirred at room temperature or gently heated to ensure completion of the condensation reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system to yield quinoxaline-6-acetic acid.

-

Step 2: Fischer Esterification to Methyl 2-(quinoxalin-6-yl)acetate

-

Materials: Quinoxaline-6-acetic acid, methanol, concentrated sulfuric acid (catalyst).

-

Procedure:

-

Suspend quinoxaline-6-acetic acid (1 equivalent) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(quinoxalin-6-yl)acetate.

-

Further purification can be achieved by column chromatography on silica gel.

-

Biological Activity and Potential Applications

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4] While specific biological data for methyl 2-(quinoxalin-6-yl)acetate is not extensively documented, the activity of structurally related compounds, such as quinoxaline-6-carboxamides, suggests potential for antimicrobial applications. A study on novel quinoxaline-6-carboxamide derivatives demonstrated that some of these compounds exhibit antibacterial activity.

The broader class of quinoxaline derivatives has been investigated for its role in various signaling pathways. For instance, certain quinoxaline derivatives have been identified as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component in a signaling cascade that responds to cellular stress. Inhibition of the ASK1 pathway is a therapeutic strategy for a number of diseases.

Given that methyl 2-(quinoxalin-6-yl)acetate serves as a versatile synthetic intermediate, it is a valuable building block for the development of new quinoxaline derivatives with potentially diverse pharmacological profiles.[1] The ester functional group allows for further chemical modifications, enabling the exploration of structure-activity relationships and the design of novel therapeutic agents.

Caption: Biological activities associated with the quinoxaline scaffold.

Conclusion

Methyl 2-(quinoxalin-6-yl)acetate is a valuable heterocyclic compound with a confirmed IUPAC name and established physicochemical properties. While a specific, published synthesis protocol is not available, a reliable synthetic route can be proposed based on well-understood reactions for forming the quinoxaline ring system followed by esterification. The broad spectrum of biological activities associated with the quinoxaline core suggests that this compound and its derivatives are promising candidates for further investigation in drug discovery and development, particularly in the areas of antimicrobial and anticancer research. Future studies should focus on the specific biological evaluation of methyl 2-(quinoxalin-6-yl)acetate to elucidate its precise mechanism of action and potential therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-(quinoxalin-6-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthetic pathways for Methyl 2-(quinoxalin-6-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The primary synthesis route involves a multi-step process commencing with the preparation of the key intermediate, 2-(3,4-diaminophenyl)acetic acid, followed by a cyclocondensation reaction to form the quinoxaline core, and concluding with an esterification to yield the final product. This document provides a comprehensive overview of the experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid researchers in the successful synthesis of this target molecule.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, have made them attractive targets for organic synthesis and drug development. Methyl 2-(quinoxalin-6-yl)acetate serves as a valuable intermediate for the synthesis of more complex quinoxaline-based compounds. This guide outlines a reliable and reproducible synthetic approach to this molecule.

Overview of the Synthetic Pathway

The synthesis of Methyl 2-(quinoxalin-6-yl)acetate is achieved through a three-stage process. The logical flow of this synthesis is depicted in the following diagram.

Caption: Overall synthetic strategy for Methyl 2-(quinoxalin-6-yl)acetate.

Experimental Protocols

Stage 1: Synthesis of 2-(3,4-diaminophenyl)acetic acid

This precursor is synthesized from 2-(4-aminophenyl)acetonitrile through a four-step process involving acetylation, nitration, hydrolysis, and reduction.

3.1.1. Step 1: Acetylation of 2-(4-aminophenyl)acetonitrile

-

Reaction: 2-(4-aminophenyl)acetonitrile is reacted with acetic anhydride in pyridine to yield 2-(4-acetamidophenyl)acetonitrile.

-

Protocol: To a solution of 2-(4-aminophenyl)acetonitrile in pyridine, an equimolar amount of acetic anhydride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The product is isolated by pouring the reaction mixture into ice water and collecting the precipitate by filtration.

3.1.2. Step 2: Nitration of 2-(4-acetamidophenyl)acetonitrile

-

Reaction: The acetylated compound is nitrated using a mixture of nitric acid and sulfuric acid to give 2-(4-acetamido-3-nitrophenyl)acetonitrile.

-

Protocol: 2-(4-acetamidophenyl)acetonitrile is dissolved in concentrated sulfuric acid at 0 °C. A nitrating mixture (a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 2 hours and then poured onto crushed ice. The resulting solid is filtered, washed with water, and dried.

3.1.3. Step 3: Hydrolysis of 2-(4-acetamido-3-nitrophenyl)acetonitrile

-

Reaction: The nitrile and acetamido groups are hydrolyzed under acidic conditions to yield 2-(4-amino-3-nitrophenyl)acetic acid.

-

Protocol: The nitrated compound is refluxed in a mixture of concentrated hydrochloric acid and water for 6 hours. The solution is then cooled, and the pH is adjusted to neutral with a sodium hydroxide solution to precipitate the product. The solid is collected by filtration and washed with cold water.

3.1.4. Step 4: Reduction of 2-(4-amino-3-nitrophenyl)acetic acid

-

Reaction: The nitro group is reduced to an amino group using catalytic hydrogenation to afford 2-(3,4-diaminophenyl)acetic acid.

-

Protocol: 2-(4-amino-3-nitrophenyl)acetic acid is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (60 psi) at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the desired product.

Workflow for the Synthesis of 2-(3,4-diaminophenyl)acetic acid:

Caption: Step-by-step synthesis of the key precursor.

Stage 2: Synthesis of 2-(quinoxalin-6-yl)acetic acid

-

Reaction: The core quinoxaline structure is formed by the cyclocondensation of 2-(3,4-diaminophenyl)acetic acid with glyoxal.

-

Protocol: An aqueous solution of glyoxal (40% in water) is added to a solution of 2-(3,4-diaminophenyl)acetic acid in a mixture of ethanol and water. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then partially evaporated under reduced pressure to induce precipitation of the product. The solid is collected by filtration, washed with cold water, and dried.

Stage 3: Synthesis of Methyl 2-(quinoxalin-6-yl)acetate

-

Reaction: The final product is obtained through the Fischer esterification of 2-(quinoxalin-6-yl)acetic acid with methanol in the presence of an acid catalyst.[1][2]

-

Protocol: 2-(quinoxalin-6-yl)acetic acid is suspended in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 8 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis.

| Step | Reactants | Product | Catalyst/Reagents | Typical Yield (%) |

| 1. Acetylation | 2-(4-aminophenyl)acetonitrile, Acetic anhydride | 2-(4-acetamidophenyl)acetonitrile | Pyridine | 90-95 |

| 2. Nitration | 2-(4-acetamidophenyl)acetonitrile | 2-(4-acetamido-3-nitrophenyl)acetonitrile | HNO₃, H₂SO₄ | 85-90 |

| 3. Hydrolysis | 2-(4-acetamido-3-nitrophenyl)acetonitrile | 2-(4-amino-3-nitrophenyl)acetic acid | HCl, H₂O | 80-85 |

| 4. Reduction | 2-(4-amino-3-nitrophenyl)acetic acid | 2-(3,4-diaminophenyl)acetic acid | H₂, Pd/C | 95-99 |

| 5. Cyclocondensation | 2-(3,4-diaminophenyl)acetic acid, Glyoxal | 2-(quinoxalin-6-yl)acetic acid | - | 75-85 |

| 6. Esterification | 2-(quinoxalin-6-yl)acetic acid, Methanol | Methyl 2-(quinoxalin-6-yl)acetate | H₂SO₄ | 80-90 |

Concluding Remarks

This guide provides a detailed and structured approach for the synthesis of Methyl 2-(quinoxalin-6-yl)acetate. The outlined protocols are based on established chemical transformations and are designed to be readily implemented in a standard organic chemistry laboratory. By following these procedures, researchers can reliably produce the target compound for further investigation and application in drug discovery and materials science. Careful execution of each step and appropriate purification techniques are crucial for obtaining the final product in high purity and yield.

References

An In-Depth Technical Guide to Methyl 2-(quinoxalin-6-yl)acetate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(quinoxalin-6-yl)acetate is a heterocyclic compound belonging to the quinoxaline class of molecules. The quinoxaline scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological significance of Methyl 2-(quinoxalin-6-yl)acetate, serving as a valuable resource for researchers engaged in drug discovery and development.

Chemical Properties and Data

| Property | Value | Source |

| Chemical Name | Methyl 2-(quinoxalin-6-yl)acetate | |

| CAS Number | 1233318-23-4 | [5] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [5] |

| Molecular Weight | 202.21 g/mol | [6] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) | |

| SMILES | COC(=O)Cc1cc2nccnc2cc1 | |

| InChI Key | DGVLAUVPIKMEMX-UHFFFAOYSA-N |

Synthesis

The synthesis of Methyl 2-(quinoxalin-6-yl)acetate can be achieved through a multi-step process, commencing with the preparation of the key intermediate, 2-(3,4-diaminophenyl)acetic acid. This is followed by the construction of the quinoxaline ring system via condensation with glyoxal, and finally, esterification of the resulting carboxylic acid.

Synthesis of 2-(3,4-diaminophenyl)acetic acid

A plausible synthetic route to 2-(3,4-diaminophenyl)acetic acid starts from 4-aminophenylacetic acid. The synthesis involves a sequence of protection, nitration, and reduction steps. A similar multi-step synthesis beginning with 2-(4-aminophenyl)acetonitrile has also been described.[7] This process includes acetylation of the amino group, nitration of the aromatic ring, hydrolysis of the nitrile to a carboxylic acid, and subsequent reduction of the nitro group to an amine.

Experimental Protocol:

-

Step 1: Acetylation of 4-aminophenylacetic acid. 4-aminophenylacetic acid is reacted with acetic anhydride in a suitable solvent like acetic acid to protect the amino group as an acetamide.

-

Step 2: Nitration of 4-acetamidophenylacetic acid. The protected compound is then nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 3-position of the benzene ring.

-

Step 3: Hydrolysis of 3-nitro-4-acetamidophenylacetic acid. The acetamide group is hydrolyzed under acidic or basic conditions to yield 4-amino-3-nitrophenylacetic acid.

-

Step 4: Reduction of 4-amino-3-nitrophenylacetic acid. The nitro group is reduced to an amino group using a reducing agent such as iron powder in an acidic medium or through catalytic hydrogenation with palladium on carbon to yield 2-(3,4-diaminophenyl)acetic acid.[7]

Synthesis of 2-(quinoxalin-6-yl)acetic acid

The formation of the quinoxaline ring is a critical step, achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1]

Experimental Protocol:

-

Condensation Reaction: 2-(3,4-diaminophenyl)acetic acid is reacted with a 40% aqueous solution of glyoxal in a suitable solvent such as a mixture of ethanol and water. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization and formation of the quinoxaline ring system, yielding 2-(quinoxalin-6-yl)acetic acid.[8][9][10][11][12]

Synthesis of Methyl 2-(quinoxalin-6-yl)acetate

The final step is the esterification of the carboxylic acid to the corresponding methyl ester.

Experimental Protocol:

-

Esterification: 2-(quinoxalin-6-yl)acetic acid is dissolved in methanol, and a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added. The mixture is then refluxed until the reaction is complete, as monitored by thin-layer chromatography. After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield Methyl 2-(quinoxalin-6-yl)acetate.[13][14][15][16]

Biological and Pharmacological Activities

While specific biological data for Methyl 2-(quinoxalin-6-yl)acetate is not extensively reported in the public domain, the quinoxaline scaffold is a well-established pharmacophore with a broad range of biological activities.

Anticancer and Kinase Inhibitory Activity

Quinoxaline derivatives are prominent in anticancer research, with many exhibiting potent cytotoxic effects against various cancer cell lines.[2] A primary mechanism of their anticancer action is the inhibition of protein kinases, which are essential for cellular signaling pathways that regulate cell growth, differentiation, and survival.[2]

Key kinase targets for quinoxaline-based inhibitors include:

-

Epidermal Growth Factor Receptor (EGFR)

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

c-Met

-

Janus Kinase (JAK2)

-

Apoptosis signal-regulated kinase 1 (ASK1)

-

Inhibitor of nuclear factor kappa B kinase beta (IKKβ)[2]

By competing with ATP for the binding pocket of the kinase domain, these compounds inhibit the phosphorylation of downstream substrates, thereby disrupting signaling pathways crucial for cancer cell proliferation and survival.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant activity against a wide range of microorganisms, including bacteria and fungi.[1][3] The mechanism of action is often attributed to their ability to intercalate with DNA or inhibit key microbial enzymes.

Visualizations

Synthetic Pathway of Methyl 2-(quinoxalin-6-yl)acetate

Caption: Synthetic route to Methyl 2-(quinoxalin-6-yl)acetate.

General Mechanism of Kinase Inhibition by Quinoxaline Derivatives

Caption: General mechanism of kinase inhibition by quinoxaline derivatives.

Conclusion

Methyl 2-(quinoxalin-6-yl)acetate represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The synthetic pathway, established through analogous preparations, provides a clear route for its production in a laboratory setting. While specific biological data for this compound remains limited, its structural similarity to other biologically active quinoxalines suggests that it warrants further investigation as a potential scaffold in drug discovery programs, particularly in the areas of oncology and infectious diseases. This guide provides a foundational resource to stimulate and support such research endeavors.

References

- 1. article.sapub.org [article.sapub.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. methyl 2-(quinoxalin-6-yl)acetate CAS#: [chemicalbook.com]

- 6. Methyl 2-(quinoxalin-6-yl)acetate [myskinrecipes.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 14. medcraveonline.com [medcraveonline.com]

- 15. Esterification of Acetic Acid with Methanol over a Cation Exchange Resin | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

Methyl 2-(quinoxalin-6-yl)acetate: A Technical Guide to Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential biological activities of Methyl 2-(quinoxalin-6-yl)acetate. While direct experimental data on this specific molecule is limited in publicly available literature, its core quinoxaline scaffold is a well-established pharmacophore present in numerous compounds with significant therapeutic potential. This document extrapolates the likely biological activities of Methyl 2-(quinoxalin-6-yl)acetate based on the extensive research conducted on structurally related quinoxaline derivatives. The primary areas of focus include kinase inhibition, anticancer and antimicrobial activities. This guide summarizes quantitative data from representative quinoxaline compounds, provides detailed experimental protocols for assessing these biological activities, and visualizes relevant signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction to the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This structural motif is a key component in a wide array of pharmacologically active molecules.[2] Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects.[2][3][4] The versatility of the quinoxaline ring system allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[2] Methyl 2-(quinoxalin-6-yl)acetate, as a synthetic intermediate, offers a reactive handle for further chemical modifications, making it a valuable building block for the development of novel therapeutic agents.[1]

Potential Biological Activities and Representative Data

Based on the activities of analogous compounds, Methyl 2-(quinoxalin-6-yl)acetate is predicted to exhibit potential in several key therapeutic areas. The following sections summarize these activities, supported by quantitative data from various published studies on other quinoxaline derivatives.

Kinase Inhibition

Quinoxaline derivatives are prominent as kinase inhibitors, which are crucial in cancer therapy for targeting aberrant cellular signaling pathways. These compounds often act as ATP-competitive inhibitors.[5]

Table 1: Inhibitory Activity of Representative Quinoxaline Derivatives against Various Kinases

| Derivative Name/Code | Target Kinase | IC₅₀ Value | Reference |

| Compound 26e | ASK1 | 30.17 nM | [6] |

| Compound 4 | c-Met | Potent (specific value not provided) | [7] |

| Compound 12k | ALK5 (TGF-β Type 1 Receptor) | 4.69 µM | [8] |

| Quinoxaline-bisarylurea 2 | VEGFR-2 | Potent (specific value not provided) | [5] |

Anticancer Activity

The anticancer potential of quinoxaline derivatives is well-documented against a range of human cancer cell lines.[9] Mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways like STAT3.[5][9]

Table 2: In Vitro Antiproliferative Activity of Representative Quinoxaline Derivatives

| Derivative Name/Code | Cancer Cell Line | IC₅₀ Value | Mechanism of Action | Reference |

| QW12 | HeLa (Cervical Cancer) | 10.58 µM | Apoptosis induction, ROS generation, STAT3 phosphorylation inhibition | [9] |

| Compound 6k | MCF-7 (Breast Cancer) | 6.93 ± 0.4 µM | Not specified | |

| Compound 6k | HCT-116 (Colon Cancer) | 9.46 ± 0.7 µM | Not specified | |

| NVP-BSK805 (6) | Myeloma Cell Lines | 2.6 - 6.8 µM | Not specified | [9] |

| Compound VIIIc | HCT116 (Colon Cancer) | Potent (specific value not provided) | Cell cycle arrest at G2/M phase, Apoptosis induction | [5] |

Antimicrobial Activity

Quinoxaline derivatives have also been explored for their efficacy against various pathogenic bacteria and fungi, highlighting their potential as novel antimicrobial agents.[10][11]

Table 3: Antimicrobial Activity of Representative Quinoxaline Derivatives

| Derivative Name/Code | Target Organism | Activity Metric | Value/Result | Reference |

| Compound 5k | Acidovorax citrulli (Ac) | Antibacterial | Good activity | [10] |

| Compound 5j | Rhizoctonia solani (RS) | Antifungal (EC₅₀) | 8.54 µg/mL | [10] |

| Compound 5t | Rhizoctonia solani (RS) | Antifungal (EC₅₀) | 12.01 µg/mL | [10] |

| Hydrazone derivatives | Staphylococcus aureus | Antibacterial | Good activity | [4] |

| Hydrazone derivatives | Escherichia coli | Antibacterial | Maximum activity | [4] |

Key Signaling Pathways

The biological effects of quinoxaline derivatives are often mediated through their interaction with critical intracellular signaling pathways. Understanding these pathways is essential for elucidating their mechanism of action and for rational drug design.

Caption: Canonical STAT3 signaling pathway and potential inhibition points for quinoxaline derivatives.

Caption: Canonical TGF-β/SMAD signaling pathway, a target for quinoxaline-based ALK5 inhibitors.

Experimental Protocols

The following protocols are representative methodologies for evaluating the potential biological activities of Methyl 2-(quinoxalin-6-yl)acetate.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for determining the IC₅₀ of a compound against a specific kinase, such as VEGFR-2 or c-Met.

-

Principle: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption, leading to a higher luminescence signal.

-

Materials:

-

Recombinant human kinase (e.g., VEGFR-2, c-Met)

-

Kinase assay buffer (e.g., 5x Kinase Buffer 1)

-

ATP solution (500 µM)

-

Kinase substrate (e.g., Poly(Glu:Tyr, 4:1))

-

Methyl 2-(quinoxalin-6-yl)acetate dissolved in DMSO

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX)

-

White, opaque 96-well plates

-

Microplate reader capable of measuring luminescence

-

-

Procedure:

-

Master Mixture Preparation: Prepare a master mixture containing kinase assay buffer, ATP, and the appropriate substrate.

-

Plate Setup: Add 25 µL of the master mixture to each well of a 96-well plate.

-

Compound Addition: Prepare serial dilutions of Methyl 2-(quinoxalin-6-yl)acetate in kinase buffer (maintaining a constant DMSO concentration, typically ≤1%). Add 5 µL of the diluted compound to the test wells. Add 5 µL of buffer with DMSO to the positive control (no inhibitor) wells.

-

Enzyme Addition: Dilute the kinase to the desired concentration (e.g., 1 ng/µL) in 1x kinase buffer. Initiate the reaction by adding 20 µL of the diluted enzyme to the test and positive control wells. Add 20 µL of 1x kinase buffer to the blank (no enzyme) wells.

-

Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.

-

Detection: Allow the plate and the ATP detection reagent to equilibrate to room temperature. Add 50 µL of the detection reagent to each well. Incubate at room temperature for 10-15 minutes to stabilize the signal.

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of kinase inhibition relative to the positive control. Plot the percent inhibition against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.[12][13][14]

-

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is widely used to assess the effect of a compound on cell proliferation and viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[8][15]

-

Materials:

-

Human cancer cell line (e.g., HCT116, HeLa)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Methyl 2-(quinoxalin-6-yl)acetate in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well. Place the plate on an orbital shaker for 15 minutes to completely dissolve the crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the compound concentration (log scale) to determine the IC₅₀ value.[15][16][17]

-

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[6]

-

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10x Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Cell Preparation: Induce apoptosis in cells with Methyl 2-(quinoxalin-6-yl)acetate for the desired time. Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1x Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1x Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[6][18]

-

Antibacterial Susceptibility (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

-

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.[19][20]

-

Materials:

-

Bacterial strain (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

Methyl 2-(quinoxalin-6-yl)acetate stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Dispense 50 µL of sterile broth into each well of a 96-well plate. In the first well of a row, add 50 µL of the test compound at twice the highest desired final concentration. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate.

-

Inoculation: Inoculate each well with 50 µL of the standardized bacterial inoculum. This brings the total volume in each well to 100 µL. Include a positive control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in a well that remains clear.[19][21]

-

General Experimental and Data Analysis Workflow

A systematic approach is crucial for the efficient evaluation of a novel compound. The following diagram illustrates a typical workflow from initial screening to more detailed mechanistic studies.

Caption: A generalized workflow for the preclinical evaluation of Methyl 2-(quinoxalin-6-yl)acetate.

Conclusion

Methyl 2-(quinoxalin-6-yl)acetate represents a promising starting point for the development of novel therapeutic agents. The extensive body of research on the quinoxaline scaffold strongly suggests its potential as a kinase inhibitor, an anticancer agent, and an antimicrobial compound. This technical guide provides a foundational framework, including representative data, detailed experimental protocols, and pathway visualizations, to facilitate and guide future research into the specific biological activities of this molecule and its derivatives. Further investigation through the systematic application of the described methodologies is warranted to fully elucidate its therapeutic potential.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. mdpi.com [mdpi.com]

- 3. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kumc.edu [kumc.edu]

- 5. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]

- 11. wp.uthscsa.edu [wp.uthscsa.edu]

- 12. benchchem.com [benchchem.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atcc.org [atcc.org]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. benchchem.com [benchchem.com]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Methyl 2-(quinoxalin-6-yl)acetate: A Technical Guide for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(quinoxalin-6-yl)acetate as a research chemical. The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Methyl 2-(quinoxalin-6-yl)acetate serves as a key intermediate for the synthesis of novel quinoxaline-based compounds. This document details its chemical properties, a proposed synthetic route, general experimental protocols for its synthesis and characterization, and methodologies for its biological evaluation. The information presented is intended to facilitate the use of this compound in drug discovery and development programs.

Chemical and Physical Properties

Methyl 2-(quinoxalin-6-yl)acetate is a quinoxaline derivative with a methyl acetate group at the 6-position of the quinoxaline ring. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| CAS Number | 1233318-23-4 | [2] |

| IUPAC Name | methyl 2-(quinoxalin-6-yl)acetate | [2] |

| Canonical SMILES | COC(=O)CC1=CC2=NC=CN=C2C=C1 | [2] |

Synthesis and Characterization

While specific literature detailing the synthesis of Methyl 2-(quinoxalin-6-yl)acetate is limited, a plausible synthetic route can be proposed based on established methods for quinoxaline synthesis. The classical and most common method for preparing the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

A potential synthetic pathway for 2-(quinoxalin-6-yl)acetic acid, the precursor to the target molecule, involves the reaction of 3,4-diaminophenylacetic acid with glyoxal. The resulting carboxylic acid can then be esterified to yield Methyl 2-(quinoxalin-6-yl)acetate.

Proposed Synthesis of 2-(quinoxalin-6-yl)acetic acid

Proposed Esterification of 2-(quinoxalin-6-yl)acetic acid

General Experimental Protocol for Quinoxaline Synthesis

This protocol is a general guideline for the condensation reaction to form the quinoxaline ring.

Materials:

-

o-Phenylenediamine derivative (1 mmol)

-

1,2-Dicarbonyl compound (e.g., glyoxal) (1 mmol)

-

Ethanol or acetic acid (10 mL)

Procedure:

-

Dissolve the o-phenylenediamine derivative in the chosen solvent in a round-bottom flask.

-

Add the 1,2-dicarbonyl compound to the solution.

-

Stir the reaction mixture at room temperature or heat under reflux for a period of 1 to 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

General Experimental Protocol for Esterification

This protocol describes a standard Fischer esterification.

Materials:

-

Carboxylic acid (e.g., 2-(quinoxalin-6-yl)acetic acid) (1 mmol)

-

Alcohol (e.g., methanol) (excess, ~10 mL)

-

Concentrated sulfuric acid (catalytic amount)

Procedure:

-

To a solution of the carboxylic acid in the alcohol in a round-bottom flask, add a few drops of concentrated sulfuric acid.

-

Heat the mixture to reflux for 2 to 8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

Characterization

The synthesized Methyl 2-(quinoxalin-6-yl)acetate should be characterized using standard spectroscopic methods to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the quinoxaline ring, the methylene protons of the acetate group, and the methyl protons of the ester. |

| ¹³C NMR | Resonances for the carbon atoms of the quinoxaline core, the methylene carbon, the ester carbonyl carbon, and the methoxy carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester and C=N stretching of the pyrazine ring. |

Potential Biological Activities and Screening Protocols

The quinoxaline scaffold is a well-established pharmacophore in drug discovery, with derivatives reported to possess a broad range of biological activities.[3] Given this, Methyl 2-(quinoxalin-6-yl)acetate is a valuable starting point for the synthesis of novel compounds with potential therapeutic applications.

Anticancer Activity

Quinoxaline derivatives have been extensively investigated for their anticancer properties. They have been shown to act through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used for in vitro screening of anticancer compounds.

Materials:

-

Human cancer cell lines (e.g., HCT116, MCF-7, A549)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Methyl 2-(quinoxalin-6-yl)acetate derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control (vehicle-treated) cells and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Other Potential Activities

The quinoxaline nucleus is also present in compounds with antimicrobial, antiviral, and anti-inflammatory activities. Therefore, Methyl 2-(quinoxalin-6-yl)acetate derivatives could be screened in relevant assays to explore these potential therapeutic applications.

Conclusion

Methyl 2-(quinoxalin-6-yl)acetate is a valuable research chemical and a versatile intermediate for the synthesis of novel quinoxaline derivatives. The quinoxaline scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological properties. This technical guide provides a foundation for researchers to synthesize, characterize, and evaluate derivatives of Methyl 2-(quinoxalin-6-yl)acetate for various therapeutic applications, particularly in the field of oncology. The provided protocols and workflows offer a starting point for the exploration of this promising chemical entity in drug discovery programs.

References

An In-depth Technical Guide to the Organic Solvent Solubility of Methyl 2-(quinoxalin-6-yl)acetate

Abstract

Methyl 2-(quinoxalin-6-yl)acetate is a heterocyclic compound featuring the quinoxaline scaffold, a privileged structure in medicinal chemistry renowned for its presence in a wide array of biologically active agents. The solubility of such intermediates is a cornerstone of successful drug discovery and development, profoundly influencing synthesis, purification, formulation, and bio-assay performance. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of Methyl 2-(quinoxalin-6-yl)acetate in common organic solvents. We will delve into the theoretical underpinnings of its solubility based on molecular structure, present detailed, field-proven protocols for both kinetic and thermodynamic solubility determination, and offer a robust framework for data analysis and interpretation. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the handling and application of this versatile chemical building block.

Part 1: Compound Profile and the Imperative of Solubility

Chemical Identity and Structural Features

Methyl 2-(quinoxalin-6-yl)acetate is a small molecule with the following key characteristics:

-

Molecular Formula: C₁₁H₁₀N₂O₂

-

Molecular Weight: 202.21 g/mol

-

Core Structure: A bicyclic system composed of a fused benzene and pyrazine ring, known as quinoxaline.

-

Key Functional Groups:

-

Quinoxaline Ring: Aromatic and contains two nitrogen atoms, which can act as hydrogen bond acceptors.

-

Methyl Ester (-COOCH₃): A polar group that includes a carbonyl oxygen (a hydrogen bond acceptor) but lacks a hydrogen bond donor.

-

Methylene Bridge (-CH₂-): Provides flexibility.

-

The interplay of the flat, aromatic quinoxaline core and the polar ester group dictates its physicochemical properties and, consequently, its solubility profile.

The Significance of Quinoxalines and the Role of Solubility

Quinoxaline derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The utility of any compound in a drug discovery pipeline, from initial screening to lead optimization, is fundamentally linked to its solubility.

-

In Vitro Assays: Poor solubility can lead to compound precipitation in assay media, resulting in unreliable and artificially low potency measurements.

-

Synthesis and Purification: Solvent selection is critical for reaction efficiency, product yield, and effective purification via crystallization or chromatography.

-

Formulation: Developing a viable drug product requires a deep understanding of the active pharmaceutical ingredient's (API) solubility to achieve desired bioavailability.

Therefore, a thorough characterization of the solubility of Methyl 2-(quinoxalin-6-yl)acetate is not merely an academic exercise but a critical prerequisite for its effective application.

Part 2: A Theoretically-Grounded Solubility Prediction

While precise quantitative data requires experimental validation, a robust qualitative prediction can be made by analyzing the molecular structure in the context of established chemical principles. The guiding tenet is the aphorism "like dissolves like," which relates solubility to the polarity of the solute and solvent.

Molecular Structure Analysis

-

Polarity: The presence of four heteroatoms (two nitrogens, two oxygens) imparts significant polarity to the molecule. The quinoxaline ring itself is polar, and the methyl ester group is a strong polar feature.

-

Hydrogen Bonding: The nitrogen atoms in the pyrazine ring and the oxygen atoms in the ester group are potential hydrogen bond acceptors. The molecule lacks strong hydrogen bond donors.

-

Aromaticity: The large, flat aromatic surface of the quinoxaline core allows for π-π stacking interactions, which can favor solubility in aromatic solvents.

Predicted Solubility in Common Organic Solvent Classes

Based on the analysis above, we can forecast the solubility behavior of Methyl 2-(quinoxalin-6-yl)acetate. This predictive table serves as a starting point for solvent screening.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | These solvents are highly polar and can engage in strong dipole-dipole interactions with the solute. DMSO and DMF are particularly effective due to their high polarity. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents are polar and can accept hydrogen bonds. The absence of a strong H-bond donor on the solute might slightly limit solubility compared to polar aprotic solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can effectively solvate the aromatic ring and the ester group. They are commonly used for extraction and chromatography of similar compounds. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being more polar, is expected to be a better solvent than diethyl ether. Solubility is likely limited by the lower polarity of these solvents compared to the solute. |

| Aromatic | Toluene, Benzene | Low to Moderate | Solubility would be driven by π-π interactions with the quinoxaline ring. The polar ester group may limit miscibility. |

| Non-polar | Hexane, Heptane | Very Low / Insoluble | The significant polarity mismatch between the solute and these non-polar solvents makes favorable interactions unlikely. These are often used as anti-solvents for crystallization. |

Part 3: Gold-Standard Experimental Protocols

To move from prediction to quantification, rigorous experimental protocols are essential. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: A high-throughput measure of how quickly a compound dissolves, often from a DMSO stock solution added to a buffer. It is useful for early-stage discovery to flag problematic compounds.

-

Thermodynamic Solubility: The true equilibrium solubility of a compound in a saturated solution. It is a more time-consuming but more accurate measurement, critical for lead optimization and pre-formulation.

Protocol 1: High-Throughput Kinetic Solubility Determination (Turbidimetric Method)

This method is designed for rapid screening and relies on detecting compound precipitation via light scattering as a DMSO stock solution is diluted in the target organic solvent.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Methyl 2-(quinoxalin-6-yl)acetate (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).

-

Plate Preparation: Using a liquid handler or manual pipetting, dispense 198 µL of the desired organic solvent into each well of a clear 96-well microplate.

-

Serial Dilution: Add 2 µL of the 10 mM DMSO stock solution to the first column of the plate, mixing thoroughly. This creates a 100 µM solution with 1% DMSO. Perform a serial dilution across the plate to generate a range of concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) to allow for dissolution.

-

Measurement: Place the microplate in a nephelometer or a plate reader capable of measuring turbidity (light scattering at a specific wavelength, e.g., 620 nm).

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the turbidity reading is not significantly above the background (solvent + 1% DMSO).

Causality and Trustworthiness: This protocol is self-validating by including solvent-only controls. The rapid nature of the measurement minimizes the risk of compound degradation. Its primary value is in quickly ranking compounds, not providing an absolute equilibrium value.

Caption: Workflow for Kinetic Solubility Assay via Turbidimetry.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility. It involves saturating a solvent with the compound over an extended period.

Methodology:

-

Sample Preparation: Add an excess amount of solid Methyl 2-(quinoxalin-6-yl)acetate (enough to ensure undissolved solid remains) to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

-

Expert Insight: It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued, verifying that equilibrium has been achieved.

-

-

Phase Separation: Allow the vials to stand, then separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

-

Centrifugation: Pellet the solid material.

-

Filtration: Use a chemically inert syringe filter (e.g., PTFE) to remove the solid.

-

-

Quantification: Carefully take an aliquot of the clear supernatant (the saturated solution).

-

Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as:

-

UV-Vis Spectroscopy: If the compound has a unique chromophore and a standard curve is established.

-

LC-MS: For higher sensitivity and specificity.

-

-